Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClO4/c1-3-21-16(19)8-6-4-5-7-14(18)13-11-12(17)9-10-15(13)20-2/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCACPWHCYEKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate CAS 951886-77-4

An In-Depth Technical Guide to Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate (CAS 951886-77-4)

Introduction and Strategic Overview

This compound is a substituted aromatic ketone featuring a linear C7 ester chain. Its chemical architecture, particularly the presence of a methoxy-substituted phenyl ring, positions it as a compound of interest for researchers in medicinal chemistry and materials science. The methoxyphenyl motif is a well-established pharmacophore found in numerous biologically active molecules, including those with neuroprotective, anticancer, and antiviral properties.[1][2][3][4]

This guide provides a comprehensive technical framework for the synthesis, characterization, and potential applications of this molecule. It is designed for professionals in drug development and chemical research, offering not just protocols but also the underlying scientific rationale for the proposed methodologies.

It is critical to distinguish this compound from a similarly named isomer, Ethyl 7-chloro-2-oxoheptanoate (CAS 78834-75-0). The latter features a chlorine atom on the aliphatic chain and is a known intermediate in the synthesis of the drug Cilastatin.[5][6] The topic of this guide, CAS 951886-77-4, has the chlorine atom on the aromatic ring, leading to distinct chemical properties and synthetic pathways.

Structural and Physicochemical Properties

The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. Below is a summary of the key computed data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 951886-77-4 |

| Molecular Formula | C₁₆H₂₁ClO₄ |

| Molecular Weight | 316.79 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)Cl)OC |

| Predicted LogP | 4.1 - 4.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 9 |

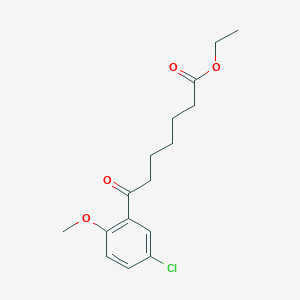

Molecular Structure Diagram

Caption: Chemical structure of the title compound.

Retrosynthetic Analysis and Synthesis Strategy

The most logical and industrially scalable approach to constructing this molecule is through a Friedel-Crafts Acylation . This powerful C-C bond-forming reaction allows for the direct attachment of an acyl group to an aromatic ring.[7]

The retrosynthetic analysis breaks the target molecule at the bond between the aromatic ring and the ketone carbonyl. This disconnection reveals two primary synthons:

-

The Aromatic Nucleophile: 4-chloroanisole (1-chloro-4-methoxybenzene).

-

The Acyl Electrophile: A reactive derivative of mono-ethyl heptanedioate, specifically 7-(ethoxycarbonyl)hexanoyl chloride .

Rationale for Regioselectivity

The success of a Friedel-Crafts acylation hinges on controlling the position of substitution on the aromatic ring. In 4-chloroanisole, two substituents influence the outcome:

-

Methoxy Group (-OCH₃): A potent activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density via resonance.[8]

-

Chloro Group (-Cl): A deactivating group (due to induction) that also directs ortho and para.

The methoxy group's activating effect is dominant. Since the para position is blocked by the chlorine atom, the acylation is strongly directed to the position ortho to the methoxy group, yielding the desired 2,5-substituted product with high regioselectivity.

Retrosynthesis Diagram

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthesis Protocols

The following protocols are based on established chemical principles and represent a robust pathway to the target compound. All operations must be conducted in a fume hood with appropriate personal protective equipment (PPE). All glassware must be oven-dried, and reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon) as the reagents are moisture-sensitive.

Preparation of Acylating Agent: 7-(Ethoxycarbonyl)hexanoyl Chloride

This two-step process converts a commercially available diester into the required mono-acyl chloride.

Step 1: Mono-saponification of Diethyl Pimelate

-

Rationale: The goal is to hydrolyze only one of the two ester groups. By using a sub-stoichiometric amount of base (e.g., potassium hydroxide), the reaction can be controlled to favor the formation of the mono-acid, mono-ester.

-

Protocol:

-

To a stirred solution of diethyl pimelate (1.0 eq) in ethanol, add a solution of potassium hydroxide (0.95 eq) in water dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove unreacted starting material.

-

Acidify the aqueous layer to pH ~2 with cold 2M HCl.

-

Extract the product, ethyl hydrogen heptanedioate, with dichloromethane, dry over anhydrous sodium sulfate, filter, and concentrate to yield the mono-acid.

-

Step 2: Conversion to Acyl Chloride

-

Rationale: Oxalyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides. It operates under mild conditions, and the byproducts (CO, CO₂, HCl) are gaseous, which simplifies purification. A catalytic amount of DMF accelerates the reaction.[9]

-

Protocol:

-

Dissolve the mono-acid from the previous step (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Slowly add oxalyl chloride (1.5 eq) to the stirred solution at room temperature. Observe for gas evolution.

-

Stir the reaction for 2-3 hours at room temperature after gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 7-(ethoxycarbonyl)hexanoyl chloride is typically used immediately in the next step without further purification.

-

Core Synthesis: Friedel-Crafts Acylation

-

Rationale: This is the key bond-forming step. Anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, coordinates to the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich 4-chloroanisole ring.[10]

-

Protocol:

-

Charge a reaction flask with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 7-(ethoxycarbonyl)hexanoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the suspension. Stir for 15 minutes.

-

Add a solution of 4-chloroanisole (1.1 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Workup: Carefully and slowly quench the reaction by pouring it onto crushed ice containing concentrated HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Experimental Workflow Diagram

Caption: Overall synthetic workflow from starting materials to final product.

Analytical Characterization (Predicted)

As this compound is a specialized intermediate, publicly available spectral data is scarce. However, based on its structure, a complete characterization profile can be predicted. This serves as a benchmark for researchers performing the synthesis.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: 3 distinct signals in the δ 6.9-7.6 ppm range. Methoxy Group: A sharp singlet (~3H) around δ 3.9 ppm. Ethyl Ester: A quartet (~2H) around δ 4.1 ppm and a triplet (~3H) around δ 1.2 ppm. Aliphatic Chain: Multiple multiplets (~10H) in the δ 1.4-3.0 ppm range, with the methylene alpha to the ketone shifted downfield (~δ 2.9 ppm). |

| ¹³C NMR | Carbonyls: Two signals in the δ 170-200 ppm range (ester and ketone). Aromatic Carbons: Six signals in the δ 110-160 ppm range. Methoxy Carbon: One signal around δ 56 ppm. Ethyl Ester Carbons: Two signals around δ 60 ppm and δ 14 ppm. Aliphatic Carbons: Five distinct signals for the chain methylenes. |

| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z 316, with a characteristic M+2 isotope peak at m/z 318 (~1/3 intensity) due to the presence of Chlorine-37. Key Fragments: Loss of ethoxy group (-45), loss of the entire ethyl ester group (-73), and cleavage at the acyl-aryl bond (McLafferty rearrangement products). |

| IR (Infrared) | C=O (Ketone): Strong absorption band around 1680 cm⁻¹. C=O (Ester): Strong absorption band around 1735 cm⁻¹. C-O (Ether/Ester): Bands in the 1250-1050 cm⁻¹ region. Aromatic C=C: Bands around 1600 and 1475 cm⁻¹. |

Potential Applications and Biological Relevance

While specific biological activity for CAS 951886-77-4 has not been reported, its structural components suggest several avenues for investigation. The methoxy-substituted aromatic moiety is a privileged scaffold in drug discovery.

-

Oncology: Methoxyflavones and related chalcones exhibit cytotoxic activity against various cancer cell lines.[1] This compound could serve as a scaffold for developing novel anticancer agents.

-

Neuroscience: Certain methoxyflavones have demonstrated neuroprotective effects, potentially through interactions with neurotransmitter receptors or by reducing inflammation and amyloid-beta levels.[2] This makes the title compound a candidate for screening in models of neurodegenerative diseases like Alzheimer's.

-

Virology: Natural flavonoids containing multiple methoxy groups have shown antiviral activity against viruses such as herpes simplex virus (HSV).[4] The molecule could be evaluated as a potential antiviral agent.

Researchers can use this compound as a building block, for example, by modifying the terminal ester to an amide or other functional groups to create a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

The synthesis of this compound involves hazardous materials and should only be performed by trained chemists under controlled laboratory conditions.

-

Reagent Hazards:

-

Lewis Acids (AlCl₃): Highly corrosive and react violently with water. Handle in a glovebox or under a strictly inert atmosphere.

-

Oxalyl Chloride / Thionyl Chloride: Toxic, corrosive, and react with moisture to release toxic gases (HCl). Must be handled in a well-ventilated fume hood.[11]

-

Chlorinated Solvents (Dichloromethane): Suspected carcinogens. Minimize exposure through engineering controls and appropriate PPE.

-

-

General Precautions:

-

Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ensure emergency equipment (safety shower, eyewash station) is accessible.

-

Consult the specific Safety Data Sheet (SDS) for every chemical used before beginning any work.[12][13]

-

Dispose of all chemical waste according to institutional and local regulations.

-

References

-

13 Friedel-Crafts Acylation - University of Wisconsin-Madison. (URL: [Link])

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

-

Friedel–Crafts reaction - Wikipedia. (URL: [Link])

-

Ethyl 7-chloro-2-oxoheptanoate | C9H15ClO3 | CID 3018793 - PubChem. (URL: [Link])

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])

- CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google P

-

Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap. (URL: [Link])

- CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google P

-

Preparation method for ethyl 7-chloro-2-oxoheptanoate - WIPO Patentscope. (URL: [Link])

-

INFORMATION FORM FOR CHEMICALS DATA - Premix. (URL: [Link])

-

Preparation method of p-anisoyl chloride - Eureka | Patsnap. (URL: [Link])

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - MDPI. (URL: [Link])

-

Diethyl pimelate | C11H20O4 | CID 16300 - PubChem. (URL: [Link])

-

Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed. (URL: [Link])

-

Natural compound 5,7,8‑trimethoxyflavone mitigates radiation‑induced lung injury by suppressing EMT and PI3K/Akt pathway - PubMed. (URL: [Link])

-

Antiviral activity of 5,6,7-trimethoxyflavone and its potentiation of the antiherpes activity of acyclovir - PubMed. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural compound 5,7,8‑trimethoxyflavone mitigates radiation‑induced lung injury by suppressing EMT and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral activity of 5,6,7-trimethoxyflavone and its potentiation of the antiherpes activity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl 7-chloro-2-oxoheptanoate | 78834-75-0 [chemicalbook.com]

- 6. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. fishersci.fr [fishersci.fr]

- 12. 19489352.fs1.hubspotusercontent-na1.net [19489352.fs1.hubspotusercontent-na1.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Fiboflapon (GSK2190915)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiboflapon, also known by its development code GSK2190915 and synonym AM-803, is a potent and orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of Fiboflapon, a crucial dataset for researchers and professionals involved in drug development and inflammation-related studies. Understanding these fundamental characteristics is paramount for designing and interpreting experiments, formulating drug products, and ensuring the integrity of scientific research. The primary CAS Registry Number for this compound is 936350-00-4.[3][4][5]

Core Molecular and Physical Attributes

A thorough understanding of a compound's molecular and physical properties is the bedrock of its scientific application. These parameters influence its behavior in biological systems, its suitability for various experimental assays, and its potential for development as a therapeutic agent.

Molecular Identity and Weight

The molecular formula of Fiboflapon is C38H43N3O4S.[3][4][5] Based on this, the calculated molecular weight is approximately 637.8 g/mol .[4] Different sources may report slightly varied molecular weights due to the use of different isotopic masses in the calculation. For instance, values of 637.83 and 637.84 have also been reported.[2][3][5] The exact mass is 637.29.[5]

Table 1: Key Molecular Identifiers of Fiboflapon

| Identifier | Value |

| Chemical Name | 3-(3-(tert-butylthio)-1-(4-(6-ethoxypyridin-3-yl)benzyl)-5-((5-methylpyridin-2-yl)methoxy)-1H-indol-2-yl)-2,2-dimethylpropanoic acid |

| Synonyms | GSK2190915, AM-803, Fiboflapon[1][5] |

| CAS Number | 936350-00-4[3][4][5] |

| Molecular Formula | C38H43N3O4S[3][4][5] |

| Molecular Weight | 637.8 g/mol [4] |

| Exact Mass | 637.29[5] |

Physical State and Solubility

Fiboflapon is typically supplied as a white, crystalline solid powder.[4][5] Its solubility is a critical factor for in vitro and in vivo studies. The compound is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol, but not in water.[4][5] This information is vital for the preparation of stock solutions and experimental media. For instance, when preparing stock solutions, it is recommended to dissolve the compound in DMSO.[5]

Table 2: Physical Properties of Fiboflapon

| Property | Value |

| Physical State | Crystalline solid[4], White solid powder[5] |

| Solubility | Soluble in DMSO and Methanol; Insoluble in water[4][5] |

Experimental Considerations and Methodologies

The accurate determination of physical properties is a cornerstone of chemical research. The following section outlines the principles behind the characterization of Fiboflapon's key attributes.

Determination of Molecular Weight

The molecular weight of a compound like Fiboflapon is typically determined using mass spectrometry. This technique ionizes the molecule and then separates the ions based on their mass-to-charge ratio. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Solubility Assessment

The solubility of a compound is experimentally determined by attempting to dissolve it in various solvents and quantifying the concentration of the dissolved solute. For a compound like Fiboflapon, which is poorly soluble in water, this often involves techniques like nephelometry or UV-Vis spectroscopy to measure the amount of dissolved compound in a saturated solution. The choice of solvents for testing (e.g., DMSO, methanol) is guided by the compound's predicted polarity based on its chemical structure.

Biological Context: The FLAP Inhibition Pathway

Fiboflapon's significance lies in its potent inhibition of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting FLAP, Fiboflapon effectively blocks the production of leukotrienes, thereby exerting its anti-inflammatory effects. This mechanism of action makes it a promising candidate for the treatment of inflammatory diseases such as asthma.[3][5]

The following diagram illustrates the simplified leukotriene biosynthesis pathway and the point of inhibition by Fiboflapon.

Figure 1: Simplified diagram of the leukotriene biosynthesis pathway and the inhibitory action of Fiboflapon.

Storage and Stability

For long-term storage, Fiboflapon should be kept in a dry, dark environment at -20°C.[5] For short-term storage, a temperature of 0-4°C is suitable.[5] Stock solutions, typically prepared in DMSO, can be stored at -20°C for the long term.[5] Proper storage is crucial to prevent degradation and ensure the compound's stability and activity over time. The compound is stable for several weeks at ambient temperature during shipping.[5]

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of Fiboflapon (GSK2190915), a potent FLAP inhibitor. A comprehensive understanding of its molecular weight, formula, solubility, and stability is essential for researchers in the fields of drug discovery and inflammation. The provided information, grounded in available scientific data, serves as a valuable resource for designing and executing robust scientific investigations.

References

-

AbMole BioScience. GSK2190915 (AM-803, Fiboflapon) | CAS 936350-00-4.

-

Cayman Chemical. GSK2190915 (AM803, CAS Number: 936350-00-4).

-

BLDpharm. 1403565-89-8|Ethyl 3-(3-chloro-4-ethoxyphenyl)-3...

-

Shanghai xingMo Biotechnology. Fiboflapon|936350-00-4.

-

MedchemExpress.com. Fiboflapon (GSK2190915) | FLAP Inhibitor.

-

TargetMol. Fiboflapon | FLAP.

Sources

Solubility of Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate in DMSO

An In-Depth Technical Guide Topic: Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate in dimethyl sulfoxide (DMSO). Given the absence of publicly available empirical solubility data for this specific compound, this document serves as a foundational resource for researchers. It outlines the theoretical principles of solubility, details a rigorous, step-by-step experimental protocol for determining thermodynamic solubility, and offers insights into data analysis and potential challenges. The guide is designed to equip drug development professionals with the necessary knowledge to accurately measure, interpret, and leverage solubility data, ensuring the integrity and success of subsequent screening and development efforts.

Section 1: Foundational Concepts: The Compound, The Solvent, and The Critical Need for Solubility Data

The Compound of Interest: this compound

This compound is a complex organic molecule featuring several functional groups: an ethyl ester, a heptanoate chain, a ketone, a methoxy-substituted phenyl ring, and a chloro substituent. These structural features dictate its physicochemical properties, including its polarity, hydrogen bonding capability, and crystal lattice energy, all of which are determinants of its solubility. Accurate solubility data is a prerequisite for its use in any solution-based biological or chemical assay.

The Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in drug discovery and life sciences research.[1][2] Its reputation stems from its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds, making it an invaluable vehicle for creating concentrated stock solutions for high-throughput screening (HTS) libraries.[1][3] DMSO is miscible with water and a vast range of organic solvents, facilitating its integration into aqueous cell culture media and various assay buffers.[1][4]

However, the use of DMSO is not without caveats. It can exert its own biological effects, and its concentration in assays must be carefully controlled to avoid confounding results.[1][5][6] Furthermore, factors such as water absorption and freeze-thaw cycles can negatively impact the stability and solubility of compounds stored in DMSO.[7][8]

The Imperative: Why Solubility Determination is Non-Negotiable

Determining the maximum solubility of a compound in DMSO is a critical first step in the drug discovery pipeline.[9][10] This value dictates the highest possible concentration for stock solutions, directly impacting assay design, achievable dose-response curves, and the overall reliability of screening data. Undisclosed precipitation of a compound due to exceeding its solubility limit can lead to false negatives and a gross misinterpretation of its biological activity. Therefore, a robust and accurate determination of solubility is fundamental to the integrity of the entire discovery process.

Section 2: The Theoretical Framework of Solubility

The dissolution of a solid compound in a solvent is a thermodynamic process governed by the Gibbs free energy equation, which balances the contributions of enthalpy (ΔH) and entropy (ΔS).[11]

ΔG = ΔH - TΔS

Solubility equilibrium is achieved when the rate of dissolution of the solid solute equals the rate of precipitation from the solution.[12] This equilibrium represents the maximum concentration of the solute that can be dissolved in the solvent under specified conditions and is known as the thermodynamic solubility.[13][14]

The process can be broken down into two key energetic steps:

-

Lattice Energy: Energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is an endothermic process (ΔH > 0).

-

Solvation Energy: Energy released when the solute molecules interact with the solvent molecules.[9] For this compound in DMSO, this involves interactions between the polar S=O group of DMSO and the polar ester and ketone groups of the solute, as well as other dipole-dipole and van der Waals forces. This is an exothermic process (ΔH < 0).

The net enthalpy of solution (ΔH_solution) is the sum of these two energies. Whether the overall process is endothermic or exothermic determines how solubility changes with temperature.[12][13]

Caption: Thermodynamic equilibrium of solubility.

Section 3: Physicochemical Profile and Solubility Prediction

While empirical determination is essential, an analysis of the compound's physicochemical properties provides a valuable starting point for predicting its behavior.

| Property | Predicted/Calculated Value | Significance for DMSO Solubility |

| Molecular Formula | C₁₆H₂₁ClO₄ | Provides the basis for calculating molecular weight. |

| Molecular Weight | 312.79 g/mol | Essential for converting between mass-based (mg/mL) and molar (mM) concentrations. |

| Predicted XLogP3 | 3.6 | An XLogP3 value in this range suggests significant nonpolar character, but the presence of multiple polar oxygen atoms indicates that it is an amphipathic molecule, making it a good candidate for dissolution in DMSO.[15] |

| Hydrogen Bond Donors | 0 | The absence of donor groups (like -OH or -NH) simplifies solvent interactions. |

| Hydrogen Bond Acceptors | 4 | The four oxygen atoms (in the ester, ketone, and ether groups) can act as hydrogen bond acceptors, interacting favorably with solvent molecules. |

The presence of both a relatively large hydrocarbon backbone and polar functional groups suggests that this compound will be more soluble in an amphipathic solvent like DMSO than in purely aqueous or highly nonpolar organic solvents.

Section 4: Gold-Standard Protocol for Thermodynamic Solubility Determination

This section details a robust, self-validating protocol for determining the equilibrium solubility of this compound in DMSO. The methodology is adapted from standard industry practices.[4]

Materials and Equipment

-

This compound (solid powder)

-

Anhydrous DMSO (high purity)

-

Calibrated analytical balance

-

2 mL microcentrifuge tubes

-

Vortex mixer

-

Thermostatic shaker/incubator (set to room temperature, e.g., 25°C)

-

High-speed microcentrifuge

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

-

Appropriate solvent for HPLC mobile phase and sample dilution (e.g., acetonitrile, methanol)

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of a Supersaturated Solution :

-

Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube. The exact mass should be recorded.

-

Add a small, precise volume of anhydrous DMSO (e.g., 200 µL). This creates a high concentration intended to exceed the solubility limit, which is essential for achieving a true equilibrium.[4]

-

-

Initial Dissolution and Equilibration :

-

Vortex the mixture vigorously for 2-5 minutes to break up aggregates and facilitate initial dissolution.[4]

-

Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25°C) and incubate for 24 hours.[4] Causality: A 24-hour incubation period is critical to ensure the system reaches thermodynamic equilibrium, where the amount of dissolved solute is maximized and stable.[13]

-

-

Separation of Undissolved Compound :

-

Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10-15 minutes.[4] Causality: This step pellets all undissolved solid material, ensuring that the supernatant to be sampled is a clear, saturated solution free of any particulates that would artificially inflate the concentration measurement.

-

-

Quantification of Solute Concentration :

-

Carefully collect a known volume (e.g., 50 µL) of the clear supernatant without disturbing the pellet.

-

Perform a large, accurate serial dilution of the supernatant into a suitable solvent (e.g., acetonitrile or methanol) in which the compound is highly soluble. A 1:1000 dilution is common. This brings the concentration into the linear range of the analytical instrument.

-

Prepare a set of calibration standards of the compound with known concentrations.

-

Analyze the diluted sample and the calibration standards using a validated HPLC-UV or LC-MS method.

-

Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.

-

Section 5: Data Analysis, Interpretation, and Troubleshooting

Calculation of Solubility

The final solubility is determined by back-calculating from the concentration of the diluted sample.

-

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

-

Solubility (mM) = [Solubility (mg/mL) / Molecular Weight ( g/mol )]

Example Calculation:

-

Concentration measured in diluted sample: 0.05 mg/mL

-

Dilution Factor: 1000

-

Molecular Weight: 312.79 g/mol

-

Solubility (mg/mL) = 0.05 mg/mL * 1000 = 50 mg/mL

-

Solubility (mM) = (50 mg/mL / 312.79 g/mol ) = 159.8 mM

Data Presentation

Quantitative results should be presented clearly for easy reference.

| Parameter | Result |

| Solvent | Anhydrous DMSO |

| Temperature | 25°C |

| Equilibration Time | 24 hours |

| Solubility (mg/mL) | Calculated Value |

| Solubility (mM) | Calculated Value |

Troubleshooting Common Issues

Caption: Troubleshooting guide for solubility experiments.

-

Compound Instability : Some compounds can degrade in DMSO over time.[8] If instability is suspected, a time-course stability study using LC-MS to monitor for degradants is recommended.[16]

-

Amorphous vs. Crystalline State : Amorphous material often dissolves faster and to a higher initial concentration than its more stable crystalline counterpart, leading to supersaturated and unstable solutions.[7] Over time, the compound may crystallize in the DMSO, leading to a decrease in the measured solubility. The 24-hour equilibration helps mitigate this by allowing the system to settle at the solubility of the most stable form.

Section 6: Conclusion

While a definitive public solubility value for this compound in DMSO is not available, this guide provides the complete theoretical and practical framework required for its empirical determination. By adhering to the principles of thermodynamic equilibrium and employing the detailed protocol herein, researchers can generate accurate, reliable, and reproducible solubility data. This foundational data point is indispensable for the confident design of subsequent experiments, ensuring the integrity of screening campaigns and advancing the compound through the drug discovery pipeline.

References

-

Title: Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: In silico estimation of DMSO solubility of organic compounds for bioscreening Source: PubMed URL: [Link]

-

Title: DMSO Solubility Assessment for Fragment-Based Screening Source: PMC, National Center for Biotechnology Information URL: [Link]

-

Title: DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing Source: PharmTech URL: [Link]

-

Title: Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids Source: University of Washington URL: [Link]

-

Title: Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS Source: Fountainhead Press URL: [Link]

-

Title: Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery Source: MDPI URL: [Link]

-

Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]

-

Title: Solubility - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Thermodynamic solubility Source: PCBIS - University of Strasbourg URL: [Link]

-

Title: Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions Source: Journal of Chemical Information and Modeling - ACS Publications URL: [Link]

-

Title: Samples in DMSO: What an end user needs to know Source: Ziath URL: [Link]

-

Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Source: Asian Journal of Chemistry URL: [Link]

-

Title: Protocol for the Dried Dimethyl Sulfoxide Solubility Assay Source: ResearchGate URL: [Link]

-

Title: In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening Source: ResearchGate URL: [Link]

-

Title: Solubility of compounds slightly soluble or insoluble in DMSO? Source: ResearchGate URL: [Link]

-

Title: Ethyl 7-chloro-2-oxoheptanoate Source: PubChem URL: [Link]

-

Title: Multidisciplinary utilization of dimethyl sulfoxide Source: ScienceDirect URL: [Link]

-

Title: ethyl 2-({2-[(2-chlorophenyl)methoxy]phenyl}methylidene)-5-(3,4-dimethoxyphenyl) Source: MolPort URL: [Link]

-

Title: Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells Source: SID URL: [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. sid.ir [sid.ir]

- 7. ziath.com [ziath.com]

- 8. researchgate.net [researchgate.net]

- 9. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fountainheadpress.com [fountainheadpress.com]

- 12. Solubility - Wikipedia [en.wikipedia.org]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 15. dmso.org [dmso.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate via Friedel-Crafts acylation

Introduction & Scope

Target Molecule: Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate CAS Registry Number: (Analogous structures used in SGLT2 inhibitor synthesis) Primary Application: Pharmaceutical Intermediate (typically for gliflozin-class antidiabetic drugs).

This application note details the robust synthesis of this compound via Friedel-Crafts Acylation . The protocol is optimized for regioselectivity and yield, specifically addressing the challenges of acylating electron-rich aromatic ethers (anisoles) while mitigating the risk of Lewis-acid mediated

Synthetic Strategy Overview

The synthesis proceeds in two stages:

-

Activation: Conversion of Monoethyl Pimelate to Ethyl 7-chloro-7-oxoheptanoate (Acyl Chloride).

-

Acylation: Friedel-Crafts reaction between the Acyl Chloride and 4-Chloroanisole using Aluminum Chloride (

).

Critical Process Parameters (Expertise & E-E-A-T)

Regioselectivity Control

The substrate, 4-Chloroanisole , contains two directing groups:

-

Methoxy (-OMe): Strong activator, ortho/para director.

-

Chloro (-Cl): Weak deactivator, ortho/para director.

The para position relative to the methoxy group is blocked by chlorine. The methoxy group's directing power dominates the weak influence of the chlorine. Consequently, substitution occurs exclusively at the C2 position (ortho to methoxy), yielding the desired 5-chloro-2-methoxyphenyl moiety.

Preventing O-Demethylation (The "Anisole Problem")

A common failure mode in Friedel-Crafts acylation of anisoles is the cleavage of the methyl ether to form a phenol, catalyzed by strong Lewis acids (

-

Mechanism of Failure: The Lewis acid coordinates with the ether oxygen, facilitating nucleophilic attack (often by

) on the methyl group. -

Mitigation Strategy:

-

Temperature Control: Maintain reaction temperature below

during addition and do not exceed -

Stoichiometry: Use exactly 2.2 equivalents of

. One equivalent activates the acyl chloride; the second complexes with the product ketone. Excess -

Quenching: Rapid, cold hydrolysis is essential to break the Aluminum-Product complex without inducing acid-catalyzed ether cleavage.

-

Experimental Protocols

Phase 1: Synthesis of Ethyl 7-chloro-7-oxoheptanoate (Acyl Chloride)

Note: This reagent is moisture-sensitive and should be prepared fresh or stored under inert gas.

Reagents:

-

Monoethyl Pimelate (18.8 g, 100 mmol)

-

Thionyl Chloride (

) (14.3 g, 120 mmol) -

DMF (Catalytic, 2-3 drops)

-

Dichloromethane (DCM) (50 mL)

Procedure:

-

Charge Monoethyl Pimelate and DCM into a dry 250 mL Round Bottom Flask (RBF) under

. -

Add catalytic DMF.

-

Add

dropwise over 20 minutes at room temperature. -

Heat to reflux (

) for 2 hours. Monitor gas evolution ( -

Concentrate in vacuo to remove solvent and excess

. -

Yield: Quantitative (~20.6 g). Use directly in Phase 2.

Phase 2: Friedel-Crafts Acylation (Main Reaction)

Reagents:

-

4-Chloroanisole (14.3 g, 100 mmol)

-

Ethyl 7-chloro-7-oxoheptanoate (20.6 g, 100 mmol) [From Phase 1]

-

Aluminum Chloride (

), Anhydrous (29.3 g, 220 mmol) -

Dichloromethane (DCM) (150 mL)

-

1M HCl (for quench)

Step-by-Step Protocol:

-

Catalyst Suspension: In a 500 mL 3-neck RBF equipped with a mechanical stirrer, thermometer, and addition funnel, suspend

(29.3 g) in dry DCM (100 mL). Cool to -

Acyl Chloride Addition: Dissolve Ethyl 7-chloro-7-oxoheptanoate (20.6 g) in DCM (25 mL). Add this solution dropwise to the

suspension, maintaining internal temperature-

Observation: The slurry may clear slightly as the acylium complex forms.

-

-

Substrate Addition: Dissolve 4-Chloroanisole (14.3 g) in DCM (25 mL). Add this solution dropwise to the reaction mixture over 45 minutes, strictly maintaining temperature

.-

Why: Slow addition prevents localized exotherms that favor demethylation.

-

-

Reaction Digest: Allow the mixture to warm slowly to Room Temperature (

) and stir for 3-4 hours.-

Monitoring: Check by TLC (Hexane/EtOAc 8:2) or HPLC. Look for disappearance of 4-Chloroanisole.

-

-

Quench (Critical): Pour the reaction mixture slowly into a stirred mixture of Ice (200 g) and 1M HCl (50 mL).

-

Caution: Highly exothermic.[1] Evolution of HCl gas.

-

-

Workup:

-

Separate the organic (DCM) layer.[1]

-

Extract the aqueous layer with DCM (

mL). -

Wash combined organics with saturated

(to remove acid traces) and Brine. -

Dry over anhydrous

and concentrate in vacuo.

-

-

Purification: The crude oil often solidifies or remains a viscous oil. Purify via recrystallization (Ethanol/Hexane) or Flash Column Chromatography (Gradient: 0-20% EtOAc in Hexanes).

Data Presentation & Validation

Expected Analytical Data

| Parameter | Specification | Notes |

| Appearance | Off-white solid or pale yellow oil | Depends on purity/crystal habit |

| 1H NMR (CDCl3) | Characteristic singlet | |

| Ethyl ester quartet | ||

| Doublet, J~2.5 Hz (meta coupling) | ||

| Doublet of doublets | ||

| Doublet | ||

| Mass Spec (ESI) | [M+H]+ ~ 313.1 | Cl isotope pattern (3:1) visible |

Process Mass Intensity (PMI) Summary

| Component | Mass (g) | Role |

| Substrates | 34.9 | Reactants |

| Reagents | 43.6 | |

| Solvents | 265.0 | DCM (recyclable) |

| Est. Yield | 25.0 g (80%) |

Visualizations (Graphviz/DOT)

Reaction Mechanism & Pathway

This diagram illustrates the formation of the acylium ion and the regioselective attack on the anisole ring.

Caption: Mechanistic pathway showing Acylium ion generation, electrophilic attack ortho to methoxy, and final hydrolysis.

Process Workflow Block Diagram

This diagram outlines the operational sequence for the laboratory execution.

Caption: Step-by-step operational workflow for the synthesis, emphasizing temperature control points.

References

-

Organic Chemistry Portal. Friedel-Crafts Acylation Mechanism and Conditions. Retrieved from [Link]

-

Khan Academy. Friedel-Crafts acylation mechanism (Video). Retrieved from [Link][2][3][4][5][6]

- Google Patents.Preparation method of ethyl 7-chloro-2-oxoheptanoate (Precursor Synthesis). CN101265187A.

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]

- 5. Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. byjus.com [byjus.com]

Application Notes and Protocols: Leveraging Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate as a Versatile Scaffold in Bioconjugation

Introduction: A Multifunctional Scaffold for Modern Bioconjugation

In the landscape of bioconjugation chemistry, the demand for versatile and precisely controllable chemical tools is paramount. Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate emerges not as a direct, off-the-shelf conjugation reagent, but as a highly adaptable scaffold molecule. Its distinct chemical functionalities—a ketone, an ethyl ester, and a chlorinated aromatic ring—offer multiple, orthogonal avenues for covalent linkage to biomolecules. This guide provides an in-depth exploration of how researchers, scientists, and drug development professionals can harness the unique chemical architecture of this molecule to forge stable bioconjugates for a range of applications, from targeted drug delivery to advanced diagnostics.

The strategic value of this compound lies in its potential to be elaborated into a variety of tailored linkers. The presence of a ketone group is particularly advantageous, as ketones are not naturally present in proteins, allowing for highly specific, bioorthogonal conjugation reactions that do not interfere with native biological processes.[1][2] This document will detail three primary strategies for employing this scaffold in bioconjugation, complete with step-by-step protocols and the scientific rationale underpinning each experimental choice.

Strategic Overview: Three Pillars of Reactivity

The chemical utility of this compound for bioconjugation can be dissected based on its three principal reactive sites. The choice of strategy will depend on the desired linkage chemistry, the nature of the biomolecule, and the intended application of the final conjugate.

| Functional Group | Bioconjugation Strategy | Target on Biomolecule | Resulting Linkage | Key Advantages |

| Ketone | Oxime or Hydrazone Formation | Aldehyde/Ketone-reactive probes (e.g., aminooxy or hydrazide-modified biomolecules) | Oxime or Hydrazone | High chemoselectivity and bioorthogonality.[2][3] |

| Ethyl Ester | Amide Bond Formation (post-hydrolysis) | Primary amines (e.g., Lysine residues, N-terminus) | Amide | Forms a highly stable covalent bond. |

| Chlorinated Aryl Ring | Nucleophilic Aromatic Substitution (SNAr) | Thiols (e.g., Cysteine residues) | Thioether | Creates a stable thioether linkage.[4][5] |

Below is a logical workflow illustrating the decision-making process for utilizing this scaffold.

Caption: Decision workflow for bioconjugation strategies using the scaffold.

Strategy 1: Ketone-Mediated Bioorthogonal Ligation

The ketone moiety is an ideal handle for bioorthogonal conjugation because it is an abiotic functional group, meaning it does not typically exist in biological systems.[1][2] This allows for highly specific reactions with exogenously introduced probes without cross-reactivity with other cellular components. The primary reactions targeting ketones are condensations with alkoxyamines to form oximes, and with hydrazines to form hydrazones.[3][6]

Application Note: Creating a Ketone-Displaying Biomolecule

To utilize this strategy, the scaffold must first be conjugated to one of the two molecules of interest (e.g., a small molecule drug or a fluorescent dye), leaving the ketone available for reaction with a biomolecule that has been pre-functionalized with an aminooxy or hydrazide group. For the purpose of this protocol, we will assume the scaffold has already been attached to a payload of interest via its ester or aryl chloride functionality, and we are now conjugating this complex to a protein.

Protocol 1A: Oxime Ligation with an Aminooxy-Modified Protein

This protocol describes the conjugation of a ketone-bearing payload to a protein that has been modified to contain an aminooxy group.

Materials:

-

Ketone-functionalized payload (derived from the scaffold)

-

Aminooxy-modified protein (1-10 mg/mL)

-

Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 4.7

-

Aniline (100 mM stock in DMSO)

-

DMSO (anhydrous)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Prepare the aminooxy-modified protein in the Reaction Buffer. The acidic pH (4.5-5.5) is optimal for accelerating oxime ligation.

-

Payload Preparation: Dissolve the ketone-functionalized payload in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mM).

-

Catalyst Addition: Add aniline to the protein solution to a final concentration of 1-10 mM. Aniline acts as a catalyst to significantly increase the rate of oxime formation.

-

Conjugation Reaction: Add a 10-50 fold molar excess of the ketone-payload solution to the protein solution. The exact excess will need to be optimized for your specific protein and payload.

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C with gentle shaking. Reaction progress can be monitored by LC-MS or SDS-PAGE if the payload imparts a significant mass or charge change.

-

Purification: Remove the excess payload and catalyst by purifying the conjugate using a desalting column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Caption: Workflow for oxime ligation.

Strategy 2: Carboxylate-Mediated Amide Bond Formation

This strategy transforms the scaffold into a linker that can react with primary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein.[7] This is a robust and widely used method in bioconjugation that forms a very stable amide bond.[8] The process involves two key steps: hydrolysis of the ethyl ester to a carboxylic acid, followed by activation of the carboxylate to form a highly reactive intermediate that readily couples with amines.

Application Note: From Ester to Amine-Reactive Linker

The conversion of the ethyl ester to a carboxylic acid is a straightforward hydrolysis reaction. This new carboxyl group can then be activated using carbodiimide chemistry, most commonly with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS).[9] The resulting NHS ester is a stable, amine-reactive intermediate.

Protocol 2A: Hydrolysis of the Ethyl Ester

Materials:

-

This compound

-

Ethanol

-

1 M Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the starting ester in ethanol.

-

Saponification: Add 1.2 equivalents of 1 M NaOH solution and stir at room temperature for 1-3 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Acidification: Cool the reaction mixture in an ice bath and slowly add 1 M HCl to acidify the solution to pH 2-3.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product.

Protocol 2B: EDC/NHS Coupling to a Protein

Materials:

-

Carboxylic acid derivative of the scaffold

-

Protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4)

-

EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide)

-

Anhydrous DMSO or DMF

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column

Procedure:

-

Protein Preparation: Prepare the protein solution in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris) are incompatible with this reaction.

-

Linker Activation: In a separate tube, dissolve the carboxylic acid linker, EDC, and NHS in anhydrous DMSO or DMF. Use a 10-20 fold molar excess of each reagent relative to the amount of protein. Let this activation mixture react for 15-30 minutes at room temperature.

-

Conjugation: Add the activated linker solution to the protein solution. The final concentration of organic solvent should ideally be below 10% (v/v) to maintain protein stability.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted NHS esters.

-

Purification: Purify the resulting conjugate via dialysis or a desalting column to remove excess reagents and byproducts.[9]

Caption: Workflow for EDC/NHS-mediated amide bond formation.

Strategy 3: Aryl Halide-Thiol Conjugation (SNAr)

The chloro-substituted aromatic ring provides a handle for nucleophilic aromatic substitution (SNAr) reactions. While less reactive than aryl halides bearing strong electron-withdrawing groups (like nitro groups), this moiety can still react with potent nucleophiles like the thiolate anion of a cysteine residue under specific conditions.[4][5] Cysteine is a relatively rare amino acid, making it an excellent target for site-specific modification.[4]

Application Note: Targeting Cysteine Residues

This strategy is particularly useful for achieving site-specific conjugation if the target protein has a single, accessible cysteine residue. The reaction requires a pH above the pKa of the cysteine thiol (~8.5) to ensure the presence of the more nucleophilic thiolate anion.

Protocol 3A: Cysteine-Specific SNAr Reaction

Materials:

-

This compound (or a derivative)

-

Cysteine-containing protein (1-5 mg/mL)

-

Reaction Buffer: 50 mM Borate or Bicarbonate buffer, pH 8.5-9.0, containing 1 mM EDTA

-

TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

-

Anhydrous DMSO or DMF

-

Purification column

Procedure:

-

Protein Preparation: If the target cysteine is in a disulfide bond, pre-treat the protein with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature to reduce it. Subsequently, buffer-exchange the protein into the Reaction Buffer. The elevated pH is crucial for deprotonating the cysteine thiol.

-

Linker Preparation: Dissolve the aryl chloride-containing scaffold in a minimal amount of DMSO or DMF to create a concentrated stock.

-

Conjugation Reaction: Add a 20-100 fold molar excess of the linker solution to the protein solution. The reaction may be slower than other bioconjugation reactions and may require elevated temperatures.

-

Incubation: Incubate the reaction mixture for 4-24 hours at 37°C with gentle agitation. The reaction should be performed in an oxygen-free environment (e.g., under nitrogen or argon) to prevent re-oxidation of the thiol.

-

Purification: Remove unreacted linker by size-exclusion chromatography or dialysis into a suitable storage buffer.

Conclusion and Future Perspectives

This compound represents a powerful and versatile chemical scaffold for bioconjugation. By leveraging its ketone, ester, and aryl chloride functionalities, researchers can access a wide array of conjugation strategies to create well-defined bioconjugates. The choice of methodology—be it bioorthogonal ketone ligation, robust amide bond formation, or site-specific cysteine targeting—can be tailored to the specific demands of the project. The protocols outlined herein provide a solid foundation for developing novel antibody-drug conjugates, imaging agents, and other advanced biomolecular tools. As the field of chemical biology continues to evolve, such multifunctional scaffolds will undoubtedly play a critical role in pushing the boundaries of what is possible.

References

-

Bioconjugation - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

-

Gao, J., & Cambray, S. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. PMC. Retrieved February 14, 2026, from [Link]

-

Introduction to Bioconjugation - Chemistry LibreTexts. (2023, January 22). Retrieved February 14, 2026, from [Link]

-

ADC Conjugation Technologies - AxisPharm. (2024, June 10). Retrieved February 14, 2026, from [Link]

-

Other Bioconjugates And Chemical Biology | SpiroChem. (n.d.). Retrieved February 14, 2026, from [Link]

-

Zhang, C., Welborn, M., Zhu, T., Yang, J., Santos, M. S., Van, T., ... & Pentelute, B. L. (2020). Arylation Chemistry for Bioconjugation. PMC. Retrieved February 14, 2026, from [Link]

-

Bioorthogonal Chemistry and Its Applications - ACS Publications. (2021, November 30). Retrieved February 14, 2026, from [Link]

-

A New Synthesis of β-Keto Esters of the Type RCOCH2COOC2H51,2 - ACS Publications. (n.d.). Retrieved February 14, 2026, from [Link]

-

Zhang, C., Welborn, M., Zhu, T., Yang, J., Santos, M. S., Van, T., ... & Pentelute, B. L. (2020). Arylation Chemistry for Bioconjugation. DSpace@MIT. Retrieved February 14, 2026, from [Link]

-

Raines, R. T. (2008). Advances in Bioconjugation. PMC. Retrieved February 14, 2026, from [Link]

-

Leppänen, J., & Peräkylä, M. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega. Retrieved February 14, 2026, from [Link]

-

Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 14, 2026, from [Link]

-

Preparation method for ethyl 7-chloro-2-oxoheptanoate - WIPO Patentscope. (2018, March 27). Retrieved February 14, 2026, from [Link]

-

Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules - Bio-Synthesis. (2022, April 13). Retrieved February 14, 2026, from [Link]

-

Ethyl 7-chloro-2-oxoheptanoate | C9H15ClO3 | CID 3018793 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

- CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents. (n.d.).

-

Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap. (2014, April 16). Retrieved February 14, 2026, from [Link]

-

Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues - MDPI. (2023, August 30). Retrieved February 14, 2026, from [Link]

-

Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches - MDPI. (2024, December 2). Retrieved February 14, 2026, from [Link]

-

Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - MDPI. (2019, December 18). Retrieved February 14, 2026, from [Link]

-

From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ADC Conjugation Technologies | AxisPharm [axispharm.com]

- 3. Bioconjugation - Wikipedia [en.wikipedia.org]

- 4. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Other Bioconjugates And Chemical Biology | SpiroChem [spirochem.com]

- 7. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]

- 8. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: Efficient Synthesis of 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoic acid via Ethyl Ester Saponification

Abstract

This comprehensive guide details the robust and scalable preparation of 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoic acid through the base-catalyzed hydrolysis (saponification) of its corresponding ethyl ester. This molecule is a valuable building block in medicinal chemistry, particularly as an intermediate in the synthesis of pharmacologically active compounds. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a detailed, step-by-step methodology grounded in established chemical principles. This document emphasizes the causality behind experimental choices, self-validating quality control checkpoints, and is supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted Aryl Oxoheptanoic Acids

Substituted aryl oxoheptanoic acids and their derivatives are pivotal intermediates in the synthesis of a variety of pharmaceutical agents. The structural motif of a heptanoic acid chain coupled with a substituted aromatic ketone is found in compounds developed for a range of therapeutic areas. For instance, related structures like 7-chloro-2-oxoheptanoic acid are key precursors in the synthesis of Cilastatin[1][2][3][4]. Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem to prevent its degradation in the kidneys. The 5-chloro-2-methoxyphenyl moiety of the title compound introduces specific electronic and steric properties that are of interest in modulating biological activity and pharmacokinetic profiles of target drug candidates. The conversion of the stable and easily purified ethyl ester to the corresponding carboxylic acid is a critical final step in the synthesis of this intermediate. Saponification, or base-promoted ester hydrolysis, is the preferred method for this transformation due to its high efficiency and irreversible nature[5][6][7].

The Chemistry: Mechanism of Base-Catalyzed Ester Hydrolysis

Saponification is a classic nucleophilic acyl substitution reaction. The process is initiated by the attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide as the leaving group. In the final, and essentially irreversible step, the highly basic ethoxide deprotonates the newly formed carboxylic acid to yield the carboxylate salt and ethanol. This acid-base reaction is the thermodynamic driving force that pushes the equilibrium completely towards the products, making saponification a highly efficient and unidirectional process[6][8][9]. The desired neutral carboxylic acid is then liberated by the addition of a strong acid in a final workup step[5][10].

Experimental Protocol

This protocol provides a detailed methodology for the saponification of ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercial Source | Starting Material |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade, ≥97% | Commercial Source | Corrosive |

| Methanol (MeOH) | Anhydrous, 99.8% | Commercial Source | Flammable, Toxic |

| Deionized Water | Type II | In-house | |

| Hydrochloric Acid (HCl) | Concentrated (~37%) | Commercial Source | Corrosive |

| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercial Source | Flammable |

| Brine (Saturated NaCl solution) | In-house | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercial Source | Drying Agent |

| TLC Plates | Silica Gel 60 F₂₅₄ | Commercial Source | For reaction monitoring |

Equipment

-

Round-bottom flask with magnetic stirrer bar

-

Reflux condenser

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

pH paper or pH meter

-

Fume hood

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling the reagents.

-

Handling of NaOH and HCl: Sodium hydroxide and concentrated hydrochloric acid are highly corrosive and can cause severe burns[11]. Handle these reagents exclusively within a certified fume hood. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.

-

Solvent Safety: Methanol and ethyl acetate are flammable. Ensure that the reaction is performed away from ignition sources.

Step-by-Step Procedure

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 32.0 mmol, 1.0 equiv).

-

Add methanol (80 mL) to the flask and stir until the ester is fully dissolved.

-

In a separate beaker, carefully prepare a 2 M aqueous solution of sodium hydroxide by dissolving NaOH (5.12 g, 128 mmol, 4.0 equiv) in deionized water (64 mL). Causality Note: Using a stoichiometric excess of NaOH ensures the complete and rapid hydrolysis of the ester.

-

Add the aqueous NaOH solution to the methanolic solution of the ester in the round-bottom flask.

-

Attach a reflux condenser to the flask and place the assembly in a heating mantle.

Reaction Execution and Monitoring:

-

Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every hour[12][13].

-

TLC System: A typical mobile phase is a 7:3 mixture of hexanes and ethyl acetate.

-

Procedure: Withdraw a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside a spot of the starting material.

-

Observation: The reaction is complete when the spot corresponding to the starting ester (higher Rf value) is no longer visible in the reaction mixture lane. The product, being a salt, will remain at the baseline.

-

Workup and Isolation:

-

Once the reaction is complete (typically within 2-4 hours), remove the heating mantle and allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous residue with 100 mL of deionized water.

-

Wash the aqueous solution with ethyl acetate (2 x 50 mL) in a separatory funnel to remove any unreacted starting material or non-polar impurities. Discard the organic layers. Causality Note: At this stage, the product is the sodium salt and is soluble in the aqueous phase, while non-polar impurities are extracted into the ethyl acetate.

-

Cool the aqueous layer in an ice bath to 0-5 °C.

-

Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. A white precipitate of the carboxylic acid will form. Causality Note: Acidification protonates the carboxylate salt, rendering the carboxylic acid insoluble in the aqueous media, thus allowing for its isolation.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL). Causality Note: The brine wash helps to remove residual water and inorganic salts from the organic phase.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure on a rotary evaporator to yield the crude product.

Purification:

-

The crude 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexanes, to yield a white crystalline solid.

Visual Workflow

Caption: Workflow for the Saponification of this compound.

Data Analysis and Interpretation

Expected Results

| Parameter | Expected Value |

| Reaction Time | 2 - 4 hours |

| Yield | 90 - 98% (after purification) |

| Appearance | White to off-white crystalline solid |

| Melting Point | Data not available; expected for a substituted benzoic acid derivative |

Characterization Data (Predicted)

The following data are predicted based on the structure of 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoic acid and are intended as a guide for characterization.

| Technique | Predicted Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.0-12.0 (br s, 1H, COOH), 7.6-7.8 (m, 1H, Ar-H), 7.3-7.5 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 2.9-3.1 (t, 2H, -CH₂-COAr), 2.3-2.5 (t, 2H, -CH₂-COOH), 1.6-1.9 (m, 4H, -CH₂-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~200 (C=O, ketone), ~180 (C=O, acid), ~155 (C-OMe), ~132-125 (Ar-C), ~56 (OCH₃), ~38 (CH₂-COAr), ~34 (CH₂-COOH), ~28, ~24 (aliphatic CH₂) |

| FT-IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch of carboxylic acid), ~1680 (C=O stretch of ketone), ~1600, ~1480 (C=C aromatic stretch) |

| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₄H₁₄ClO₄⁻: 285.0586, found: 285.05xx |

Purity Assessment

The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Detection: UV at 254 nm.

-

Expected Result: A single major peak corresponding to the product with a purity of ≥98%.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient NaOH, low reaction temperature, or insufficient reaction time. | Ensure 4 equivalents of NaOH are used. Confirm the reaction is at a steady reflux. Extend the reaction time and continue monitoring by TLC. |

| Low Yield | Incomplete precipitation during acidification. Product loss during extractions. | Ensure the pH is ~2 after acidification. Perform extractions thoroughly. Minimize transfers between glassware. |

| Oily Product | Presence of impurities or residual solvent. | Ensure the product is thoroughly dried under vacuum. If still oily, attempt purification via column chromatography on silica gel. |

| Product Fails Purity | Incomplete removal of starting material or by-products. | Re-purify by recrystallization, ensuring slow cooling to promote the formation of pure crystals. |

Conclusion

The protocol described provides a reliable and high-yielding method for the preparation of 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoic acid from its ethyl ester. The use of base-catalyzed hydrolysis ensures an irreversible and clean conversion. By carefully following the outlined steps for reaction, workup, and purification, and by utilizing the recommended analytical checkpoints, researchers can confidently synthesize this valuable intermediate for applications in pharmaceutical research and development.

References

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

- Google Patents. (2005). Synthetic method of 7-chloro-2-oxoheptanoic acid. CN1587248A.

-

Organic Chemistry Tutor. (n.d.). Saponification of Esters. [Link]

- Google Patents. (2011).

-

OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]

-

Tradeasia. (2022, December 8). Caustic Soda: 7 Hazards and Safety Tips You Should Know. [Link]

-

Wadsworth Center. (n.d.). Monitoring Reactions by TLC. [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. [Link]

-

Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]

-

Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Cilastatin. [Link]

- Google Patents. (2011).

-

European Patent Office. (2006, November 3). An improved process for the preparation of cilastatin acid. EP 2402312 A1. [Link]

-

Chemguide. (n.d.). Hydrolysing Esters. [Link]

-

YouTube. (2025, January 11). Saponification Reaction of Esters. [Link]

-

YouTube. (2014, October 24). Saponification - Base promoted ester hydrolysis. Khan Academy. [Link]

-

YouTube. (2020, January 18). electron-withdrawing groups. [Link]

Sources

- 1. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]

- 2. EP2394979A8 - Intermediate of cilastatin and preparation method thereof - Google Patents [patents.google.com]

- 3. manusaktteva.com [manusaktteva.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Saponification-Typical procedures - operachem [operachem.com]

- 11. US1694124A - Purification of benzoic acid and its derivatives - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 相关内容暂不可用 [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate

This guide provides in-depth troubleshooting and frequently asked questions for the purification of Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate by column chromatography. It is designed for researchers and drug development professionals to navigate the common challenges associated with isolating this specific aryl ketone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select the optimal stationary and mobile phases for this specific purification?

Answer: The choice of stationary and mobile phases is the most critical factor for successful separation.

-

Stationary Phase: For a moderately polar compound like this compound, silica gel (SiO₂) of mesh size 60-120 or 230-400 is the standard and most effective stationary phase. Its polar surface interacts with the polar functional groups of your molecule (the ketone and ester carbonyls), facilitating separation from non-polar impurities.

-

Mobile Phase (Eluent): The mobile phase must be optimized to achieve a good separation between your target compound and any impurities. This is best determined empirically using Thin Layer Chromatography (TLC) before committing to a large-scale column.[1][2]

-

Starting Solvent Systems: Given the presence of an aromatic ring, a ketone, an ether, and an ester, the compound is of intermediate polarity. Good starting points for TLC analysis are mixtures of a non-polar and a moderately polar solvent.

-

Recommended Test Mixtures:

-

Hexane/Ethyl Acetate

-

Dichloromethane/Methanol

-

Toluene/Acetone

-

-

The ideal solvent system for column chromatography is one that provides a Retention Factor (Rf) of approximately 0.25-0.35 for the target compound on a TLC plate.[2] This Rf value ensures the compound moves down the column at a reasonable rate, allowing for effective separation from impurities with different polarities.

| Solvent System (v/v) | Typical Polarity | Use Case for this compound |

| 100% Hexane | Very Low | Eluting very non-polar impurities (e.g., residual starting materials like unreacted alkyl chains). |

| 10-30% Ethyl Acetate in Hexane | Low to Medium | This is often the "sweet spot" for eluting the target compound. Start with 10% and increase as needed based on TLC.[3][4] |

| 50%+ Ethyl Acetate in Hexane | Medium to High | Eluting highly polar impurities or if the target compound is strongly retained. |

| 1-5% Methanol in Dichloromethane | High | Used for eluting very polar baseline impurities after the target compound has been collected. |

Q2: My TLC shows poor separation. The spots are either streaked or not moving. What's wrong?

Answer: This is a common issue related to solvent polarity or sample characteristics.

-

Spots Don't Move (Rf ≈ 0): The eluent is not polar enough to move the compound off the silica baseline.

-

Solution: Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate (e.g., from 10:1 to 8:1, then 5:1).[5]

-

-

Spots Run to the Top (Rf ≈ 1): The eluent is too polar. The solvent is carrying everything with the solvent front, resulting in no separation.

-

Solution: Decrease the polarity of the mobile phase. Reduce the percentage of the polar component (e.g., ethyl acetate).

-

-

Spot Streaking/Tailing: This can indicate several issues:

-

Sample Overload: You have spotted too much material on the TLC plate. Try diluting your sample before spotting.

-

Compound Degradation: The compound may be unstable on the acidic silica gel.[6] You can test this by running a 2D TLC (run the plate once, dry it, rotate it 90 degrees, and run it again in the same solvent). If a new spot appears off the diagonal, degradation is occurring.

-

High Polarity: Very polar compounds can streak. While your target compound is of intermediate polarity, highly polar impurities may streak. Adding a very small amount (0.1-0.5%) of acetic acid or triethylamine to the eluent can sometimes resolve this, but be aware this will change the column conditions.

-